Spermexatin

Übersicht

Beschreibung

Spermexatin is a synthetic compound derived from spermidine, a naturally occurring polyamine involved in cellular metabolism.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Spermexatin is synthesized through a multi-step process involving the modification of spermidineThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce this compound in bulk quantities.

Analyse Chemischer Reaktionen

Types of Reactions

Spermexatin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

Reduction: Reduction reactions can modify the functional groups on this compound, leading to the formation of reduced analogs.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Spermexatin exhibits diverse applications across several domains:

Chemistry

- Ligands in Coordination Chemistry : this compound and its derivatives are utilized as ligands in coordination chemistry. They play a crucial role in forming stable complexes with metal ions, which are essential for various chemical reactions and syntheses.

- Building Blocks for Complex Molecules : The compound serves as a foundational element for synthesizing more complex molecules, enhancing the development of new materials and compounds.

Biology

- Microbial Growth Promotion : Research indicates that this compound can stimulate the growth of certain microorganisms by acting as an iron chelator. This property is critical in microbiological studies and applications where iron availability is a limiting factor .

- Cellular Metabolism : this compound's role in cellular metabolism is under investigation, particularly concerning its effects on autophagy and aging processes. It has been shown to induce autophagy, which is vital for cellular health and longevity .

Medicine

- Drug Development : Analogues of this compound are being explored as potential drug candidates, particularly in the context of siderophore-antibiotic conjugates. These conjugates may enhance the efficacy of antibiotics by improving their delivery to bacterial cells .

- Cancer Research : Preliminary studies suggest that this compound may possess anti-cancer properties. Its ability to modulate cellular pathways involved in tumor growth presents opportunities for therapeutic interventions .

Industrial Applications

- Metal Ion Chelation : this compound's derivatives are investigated for their utility in industrial processes requiring metal ion chelation, such as catalysis and wastewater treatment .

Data Table: Summary of Applications

| Application Area | Specific Use | Description |

|---|---|---|

| Chemistry | Ligands | Used as ligands in coordination chemistry for stable complex formation. |

| Building Blocks | Serves as foundational elements for synthesizing complex molecules. | |

| Biology | Microbial Growth | Stimulates growth in microorganisms through iron chelation. |

| Cellular Metabolism | Influences autophagy and aging processes positively. | |

| Medicine | Drug Development | Explored as drug candidates in siderophore-antibiotic conjugates. |

| Cancer Research | Potential anti-cancer properties through modulation of cellular pathways. | |

| Industrial | Metal Ion Chelation | Utilized in processes requiring effective metal ion binding. |

Case Study 1: Siderophore-Antibiotic Conjugates

Research conducted on the synthesis of siderophore-antibiotic conjugates demonstrated that this compound-based compounds could enhance antibiotic delivery to bacteria by exploiting the bacterial iron uptake mechanisms. This approach showed promising results in overcoming antibiotic resistance in certain strains of bacteria .

Case Study 2: Aging and Autophagy

A study highlighted the role of this compound in promoting autophagy within cellular models, suggesting its potential application in anti-aging therapies. The findings indicated that this compound could help maintain cellular function and longevity by enhancing autophagic processes .

Wirkmechanismus

Spermexatin exerts its effects primarily through its ability to chelate metal ions, particularly iron. This chelation process involves the formation of stable complexes with metal ions, which can then be transported into cells. The molecular targets and pathways involved in this process include receptor proteins on the cell membrane and various transport proteins that facilitate the uptake of the metal-spermexatin complex .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Spermexatol: An analog of spermexatin with similar siderophore activity.

Dihydroxybenzoyl spermidine: Another spermidine derivative with metal ion chelation properties.

Cystamide derivatives: Compounds with similar siderophore activity and metal ion chelation capabilities .

Uniqueness of this compound

This compound is unique due to its specific functionalization with dihydroxybenzoyl groups, which enhances its siderophore activity and metal ion chelation properties. This makes it particularly effective in promoting the growth of certain microorganisms and in potential therapeutic applications as part of siderophore-antibiotic conjugates .

Biologische Aktivität

Spermexatin is a synthetic compound derived from spermidine, classified as a siderophore analog. Siderophores are molecules that bind and transport iron in microorganisms, playing a crucial role in microbial growth and pathogenicity. The biological activity of this compound has been investigated for its potential applications in microbiology and medicinal chemistry.

Chemical Structure and Synthesis

This compound is synthesized from spermidine through the incorporation of hydroxamic acid functionalities, which enhance its iron-chelating properties. The synthesis involves key intermediates such as N-hydroxysuccinimide esters of various hydroxamic acids, including malonohydroxamate and glutarohydroxamate . The structural modifications aim to improve the compound's efficacy as an iron chelator.

Table 1: Key Structural Features of this compound

| Feature | Description |

|---|---|

| Base Structure | Spermidine |

| Functional Groups | Hydroxamic acids |

| Iron Binding Sites | Multiple hydroxamate groups |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. Preliminary assessments have shown that it retains broad-spectrum activity comparable to traditional antibiotics. In studies, this compound demonstrated minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Bacillus cereus in the range of 6.25–0.003 μg/ml, indicating potent antibacterial effects .

Case Studies

- Study on Iron Chelation : A study evaluated the ability of this compound to stimulate microbial growth by acting as an iron chelator. Results indicated that this compound effectively enhanced the growth of certain bacteria under iron-limited conditions, suggesting its potential role in microbial pathogenesis .

- Comparative Analysis with Other Compounds : In a comparative study with other siderophore analogs, this compound outperformed several traditional antibiotics in terms of potency against specific bacterial strains. This highlights its potential as a novel therapeutic agent in treating infections caused by resistant bacteria .

Table 2: Comparative Antimicrobial Efficacy

| Compound | Target Bacteria | MIC (μg/ml) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.4 |

| Traditional Antibiotic A | Bacillus cereus | 1.6 |

| Traditional Antibiotic B | Escherichia coli | 3.0 |

The biological activity of this compound is primarily attributed to its ability to chelate iron, which is essential for bacterial growth and metabolism. By sequestering iron, this compound limits its availability to pathogens, thereby inhibiting their proliferation. This mechanism is particularly effective in environments where iron is scarce, such as during infections.

Research Findings

- Iron Sequestration : Studies have shown that this compound binds iron with high affinity, which disrupts the iron acquisition systems of bacteria .

- Cytotoxicity Assessment : While effective against bacteria, cytotoxicity assays revealed that this compound exhibits low toxicity towards mammalian cells at therapeutic concentrations, suggesting a favorable safety profile for potential clinical use .

Eigenschaften

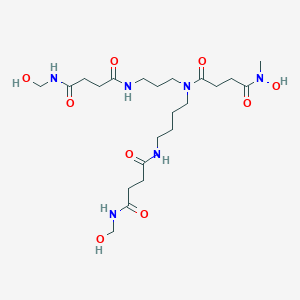

IUPAC Name |

N'-(hydroxymethyl)-N-[4-[[4-[hydroxy(methyl)amino]-4-oxobutanoyl]-[3-[[4-(hydroxymethylamino)-4-oxobutanoyl]amino]propyl]amino]butyl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40N6O9/c1-27(37)21(35)9-10-22(36)28(14-4-12-24-18(32)6-8-20(34)26-16-30)13-3-2-11-23-17(31)5-7-19(33)25-15-29/h29-30,37H,2-16H2,1H3,(H,23,31)(H,24,32)(H,25,33)(H,26,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMUUMPLEEBPKPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CCC(=O)N(CCCCNC(=O)CCC(=O)NCO)CCCNC(=O)CCC(=O)NCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00922516 | |

| Record name | N~1~-[3-([4-({1,4-Dihydroxy-4-[(hydroxymethyl)imino]butylidene}amino)butyl]{4-[hydroxy(methyl)amino]-4-oxobutanoyl}amino)propyl]-N~4~-(hydroxymethyl)butanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117680-04-3 | |

| Record name | Spermexatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117680043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~-[3-([4-({1,4-Dihydroxy-4-[(hydroxymethyl)imino]butylidene}amino)butyl]{4-[hydroxy(methyl)amino]-4-oxobutanoyl}amino)propyl]-N~4~-(hydroxymethyl)butanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.